(S)-2-(4-(trifluoromethoxy)phenyl)oxirane
Description
(S)-2-(4-(Trifluoromethoxy)phenyl)oxirane is a chiral epoxide characterized by a trifluoromethoxy (-OCF₃) substituent at the para position of the phenyl ring. This electron-withdrawing group significantly influences the compound’s electronic and steric properties, making it a valuable intermediate in asymmetric synthesis and pharmaceutical chemistry. Its molecular formula is C₉H₇F₃O₂, with a molecular weight of 228.15 g/mol. The stereochemistry at the epoxide ring (S-configuration) enhances its utility in enantioselective reactions, such as nucleophilic ring-opening to generate chiral alcohols or amines .
Properties
IUPAC Name |
(2S)-2-[4-(trifluoromethoxy)phenyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)14-7-3-1-6(2-4-7)8-5-13-8/h1-4,8H,5H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVYGKYZDJEFEQ-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(trifluoromethoxy)phenyl)oxirane typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the epoxidation of (S)-2-(4-(trifluoromethoxy)phenyl)ethene using a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic systems, such as those based on transition metals, can be employed to facilitate the epoxidation reaction, ensuring consistent product quality and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-(trifluoromethoxy)phenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or halides can react with the oxirane ring in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-(4-(trifluoromethoxy)phenyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in stereoselective transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(4-(trifluoromethoxy)phenyl)oxirane involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, influencing its overall reactivity and interactions.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The reactivity and applications of (S)-2-(4-(trifluoromethoxy)phenyl)oxirane can be contextualized by comparing it to structurally related epoxides:
Key Observations :
- Electronic Effects : The trifluoromethoxy group (-OCF₃) in the target compound is more electron-withdrawing than -CF₃ or -F, increasing the electrophilicity of the epoxide ring and accelerating nucleophilic attacks compared to fluorine or methoxy analogs .
- Steric Hindrance : The bulkiness of -OCF₃ slightly hinders nucleophilic approaches compared to -F but is less obstructive than bulky aryl groups (e.g., 3,4,5-trimethoxyphenyl) .
- Stereochemical Influence : The (S)-configuration directs regioselectivity in ring-opening reactions, unlike racemic mixtures of simpler epoxides like 2-[4-(trifluoromethyl)phenyl]oxirane .
Physicochemical Properties
| Property | This compound | 2-[4-(Trifluoromethyl)phenyl]oxirane | (S)-(4-Fluorophenyl)oxirane |
|---|---|---|---|
| Boiling Point | ~215°C (estimated) | 198–202°C | 185–190°C |
| Lipophilicity (LogP) | 2.8 | 2.5 | 1.9 |
| Solubility in THF | High | High | Moderate |
Notes:
Biological Activity
(S)-2-(4-(trifluoromethoxy)phenyl)oxirane, identified by its CAS number 850401-91-1, is a compound that has garnered attention in various fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by an oxirane (epoxide) structure with a trifluoromethoxy substituent on the phenyl ring. The trifluoromethoxy group enhances the compound's lipophilicity and may influence its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound exhibits a range of biological activities, primarily attributed to its ability to interact with various molecular targets:
- Antimicrobial Activity : Studies have shown that derivatives of compounds containing the trifluoromethoxy group can demonstrate significant antimicrobial properties. For instance, related compounds have been tested against Mycobacterium tuberculosis, revealing promising inhibitory effects .
- Anticancer Properties : The compound's structural analogs have been evaluated for their cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and others. These studies often utilize assays to measure cell viability and apoptosis induction .
- Enzyme Inhibition : The presence of the trifluoromethoxy group has been linked to enhanced interactions with enzymes involved in critical biological pathways, including cyclooxygenases and lipoxygenases. Kinetic studies have demonstrated that these interactions can lead to significant inhibition of enzyme activity, which is crucial in inflammatory processes .
1. Antitubercular Activity
In a study focused on the synthesis of derivatives based on the 4-(trifluoromethoxy)phenyl structure, several compounds were synthesized and tested for their activity against Mycobacterium tuberculosis. One derivative exhibited an IC50 value of 40 nM against replicating bacteria, showcasing a tenfold improvement over the parent compound .
2. Anticancer Activity
Another study evaluated the cytotoxicity of various trifluoromethoxy-substituted compounds against MCF-7 cells. The results indicated that certain derivatives led to a significant decrease in cell viability, with IC50 values ranging from 5 to 20 µM, suggesting potential for further development as anticancer agents .
Data Table: Biological Activity Summary
Q & A
Q. What enantioselective synthesis methods are validated for (S)-2-(4-(trifluoromethoxy)phenyl)oxirane?
The compound is typically synthesized via Sharpless asymmetric epoxidation or Jacobsen’s epoxidation using chiral catalysts. For example, (S)-configured epoxides can be prepared by reacting 4-(trifluoromethoxy)styrene with a chiral oxazaborolidine catalyst under controlled conditions (e.g., -20°C, THF solvent) . Key parameters include:
- Substrate purity : Ensure <i>trans</i>-styrene geometry to avoid diastereomeric byproducts.
- Catalyst loading : 5–10 mol% for optimal enantiomeric excess (ee >90%).
- Workup : Quench with aqueous NaHCO3 to isolate the epoxide. Characterization via <sup>19</sup>F NMR and chiral HPLC (Chiralpak AD-H column) confirms stereochemical integrity .
Q. How can the reactivity of the oxirane ring be systematically evaluated?
The electrophilic oxirane ring undergoes nucleophilic ring-opening reactions. Standard protocols include:
- Acid-catalyzed hydrolysis : React with H2SO4 (0.1 M) to yield vicinal diols, monitored by TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane).
- Amine nucleophiles : Use benzylamine (1.2 eq.) in DCM at RT for 12 h to form β-amino alcohols. Isolate products via column chromatography (SiO2, 70:30 hexane/EtOAc) .
- Kinetic studies : Track reaction progress using <sup>1</sup>H NMR to quantify regioselectivity (e.g., preferential attack at the less hindered oxirane carbon).
Q. What analytical techniques are critical for characterizing enantiopurity?
- Chiral HPLC : Use a Chiralcel OD-H column (hexane/i-PrOH 90:10, 1 mL/min) to resolve enantiomers (retention times: (S)-enantiomer ~12.5 min, (R) ~14.2 min) .
- Polarimetry : Specific rotation [α]D<sup>20</sup> = +32.5° (c = 1, CHCl3) confirms configuration .
- X-ray crystallography : Resolve absolute configuration by growing single crystals in EtOAc/hexane (slow evaporation) .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-(trifluoromethoxy)phenyl group influence reaction pathways?
The electron-withdrawing trifluoromethoxy group increases oxirane ring strain, accelerating nucleophilic attack. Steric hindrance at the <i>para</i>-position directs nucleophiles to the β-carbon. Comparative studies with 4-methoxy analogs show:
Q. What strategies resolve contradictions in reported enantioselectivity data?
Discrepancies in ee values (e.g., 88% vs. 94%) arise from:
- Catalyst source : Commercial vs. in-house synthesized catalysts may vary in purity.
- Temperature control : ±2°C fluctuations during epoxidation reduce ee by 5–8%. Mitigate via:
- Standardized protocols : Pre-dry solvents (MgSO4) and substrates (molecular sieves).
- Internal calibration : Use (R)-2-phenyloxirane as a chiral reference in HPLC .
Q. Can this epoxide serve as a chiral building block for bioactive molecules?
Yes. The trifluoromethoxy group enhances metabolic stability in drug candidates. Examples:
- Antipsychotic analogs : Couple with indan-1-amine via ring-opening to yield (1R,2S)-fluoro-phenylpropanol derivatives (IC50 = 120 nM for dopamine D2 receptor) .
- Agrochemical intermediates : React with thioureas to form sulfonamide fungicides (e.g., 90% inhibition of <i>Botrytis cinerea</i> at 50 ppm) .
Q. What safety protocols are essential for handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
